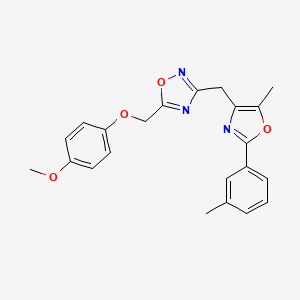

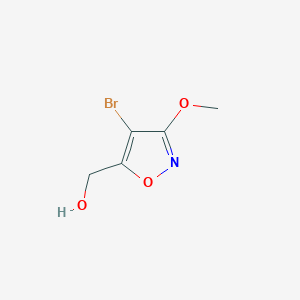

![molecular formula C9H9BrN2 B2537492 5-bromo-1,2-dimethyl-1H-benzo[d]imidazole CAS No. 99513-17-4](/img/structure/B2537492.png)

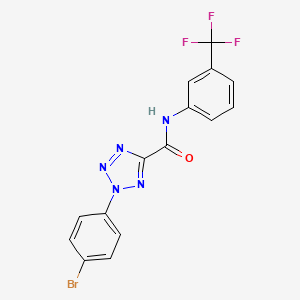

5-bromo-1,2-dimethyl-1H-benzo[d]imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-1,2-dimethyl-1H-imidazole is a chemical compound with the molecular formula C5H7BrN2. It has a molecular weight of 175.03 g/mol . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The synthesis of imidazole derivatives, such as 5-bromo-1,2-dimethyl-1H-imidazole, involves various synthetic routes . For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of 5-bromo-1,2-dimethyl-1H-imidazole consists of a five-membered ring with three carbon atoms and two nitrogen atoms. One of the carbon atoms is substituted with a bromine atom, and two of the carbon atoms are substituted with methyl groups .

Chemical Reactions Analysis

Imidazole and its derivatives are known for their broad range of chemical and biological properties. They have been used as synthons in the development of new drugs . The chemical reactions involving imidazole derivatives are diverse and depend on the functional groups attached to the imidazole ring .

Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents. It shows both acidic and basic properties due to its amphoteric nature . The specific physical and chemical properties of 5-bromo-1,2-dimethyl-1H-imidazole are not explicitly mentioned in the retrieved papers.

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

5-Bromo-1,2-dimethyl-1H-benzo[d]imidazole derivatives have shown significant activity against Mycobacterium tuberculosis and Mycobacterium bovis. Specifically, 5-Bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole exhibited exceptional tuberculostatic activity, demonstrating selectivity for these strains over non-malignant eukaryotic cells (Gobis et al., 2015).

Antitumor Agents

Novel acetylhydrazone derivatives containing 2-(phenylthiomethyl)-1H-benzo[d]-imidazole moieties, including derivatives with this compound, have shown promising antitumor activities. These compounds demonstrated significant inhibitory activity against various cancer cell lines, highlighting their potential as novel antitumor agents (Liu et al., 2012).

Chemical Structure Analysis

Studies on the crystallographic structures of N-methylated benzimidazole compounds, including 5-bromo-1-methyl-2-[N-methyl-N-(2′-O-tert-butylcarbonatethyl)-4′-aminophenyl]-1H-benzo[d]imidazole, have contributed to the understanding of these compounds in solid state. This research aids in the design of amyloid-avid probes and other pharmaceutical applications (Ribeiro Morais et al., 2012).

Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds using this compound. For example, N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine was synthesized, showcasing the potential for creating new benzimidazole derivatives (Dziełak et al., 2018).

Antimicrobial Activity

Some benzimidazole derivatives, including those based on this compound, have been evaluated for antimicrobial properties. These compounds showed promising antibacterial and antifungal activities, making them potential candidates for treating infections (Reddy & Reddy, 2010).

Propiedades

IUPAC Name |

5-bromo-1,2-dimethylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-11-8-5-7(10)3-4-9(8)12(6)2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQPLXMYJLKDMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99513-17-4 |

Source

|

| Record name | 5-bromo-1,2-dimethyl-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

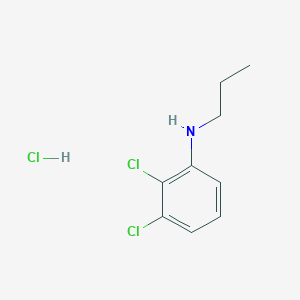

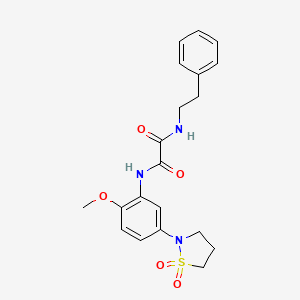

![Ethyl 2-(3-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2537411.png)

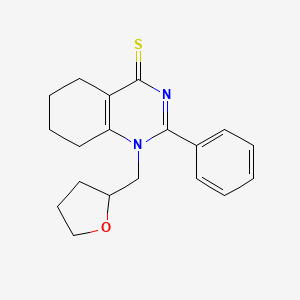

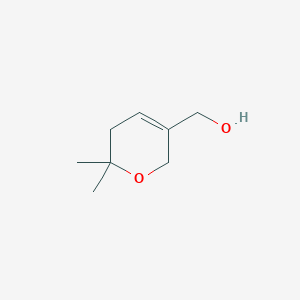

![N-(2-{1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2537419.png)

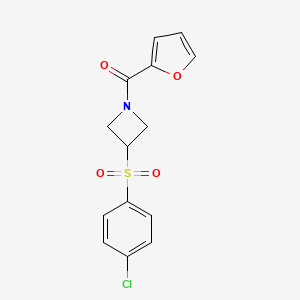

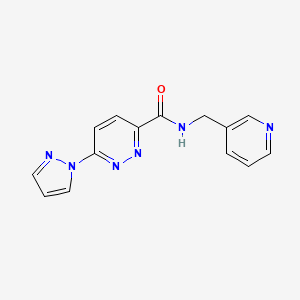

![Tert-butyl N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2537428.png)

![Methyl 2-[[1-(2-hydroxyethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2537431.png)